![molecular formula C9H23NO2Si B15200204 (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine
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Overview
Description
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is an organic compound characterized by the presence of methoxyethyl, methoxymethyl, and trimethylsilylmethyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (trimethylsilyl)methylamine with methoxymethyl chloride and 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
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Step 1: Formation of (trimethylsilyl)methylamine
Reagents: Trimethylsilyl chloride, methylamine
Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon)
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Step 2: Alkylation with methoxymethyl chloride
Reagents: Methoxymethyl chloride, base (e.g., sodium hydride or potassium tert-butoxide)
Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature
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Step 3: Alkylation with 2-methoxyethyl chloride
Reagents: 2-Methoxyethyl chloride, base (e.g., sodium hydride or potassium tert-butoxide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Generation of Azomethine Ylide Intermediates
This compound serves as a precursor for non-stabilized azomethine ylides, which are highly reactive 1,3-dipoles. The ylide forms under mild conditions via elimination reactions catalyzed by:
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Acids : Trifluoroacetic acid (TFA) induces protonation at the methoxymethyl group, triggering Si–C bond cleavage and ylide formation .
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Fluoride sources : CsF or TBAF promotes desilylation, releasing the ylide .
Table 1: Conditions for Azomethine Ylide Generation
Catalyst | Temperature | Solvent | Yield (%) |
---|---|---|---|
Trifluoroacetic acid | 25°C | DCM | >90 |
CsF | 60°C | THF | 85 |
ZnCl₂ | 40°C | Acetonitrile | 78 |
[3+2] Cycloaddition Reactions
The generated ylide undergoes stereospecific cycloadditions with electron-deficient dipolarophiles, forming nitrogen-containing heterocycles.
Key Dipolarophiles and Products
Example Reaction
Ylide+CH2=CHCO2EtTFAPyrrolidine-3-carboxylate(85% yield)[4][6]
Reaction Mechanisms and Stereochemical Outcomes
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Concerted Pathway : Cycloadditions proceed via a suprafacial-suprafacial interaction, leading to cis stereochemistry in products (e.g., with α,β-unsaturated esters) .
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Stepwise Pathway : For sterically hindered dipolarophiles (e.g., aryl isothiocyanates), a radical intermediate may form, resulting in trans products .
Key Mechanistic Steps
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Ylide Formation :
-
Acid-catalyzed:
R3Si–CH2NH+R3Si–H+CH2=N+–R→Ylide[3][4] -
Fluoride-induced:
R3Si–CH2N+F−→R3Si–F+CH2=N–R[6]
-
-
Cycloaddition :
Ylide+Dipolarophile→Pyrrolidine Derivatives[4][6]
Comparative Reactivity with Structural Analogues
The trimethylsilyl and methoxymethyl groups enhance ylide stability and reactivity compared to simpler amines.
Table 2: Reactivity Comparison
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a reagent for modifying biomolecules. Its ability to form stable bonds with biological macromolecules makes it useful in the development of bioconjugates and probes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structural features could be leveraged to design novel drugs or drug delivery systems.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which (2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved vary based on the application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyethyl)methylamine
- (Trimethylsilyl)methylamine
- Methoxymethylamine
Uniqueness
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is unique due to the presence of both methoxy and trimethylsilyl groups, which impart distinct chemical properties. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool for researchers and industrial chemists. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its full potential in various fields.
Biological Activity
(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine is a chemical compound with significant potential in various biological applications. Its structural features, including the presence of methoxy and trimethylsilyl groups, suggest diverse interactions with biological systems. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C8H19N\O2Si
- Molecular Weight : 189.33 g/mol
- CAS Number : 1000890-03-8
Property | Value |
---|---|
Boiling Point | 170-172 °C |
Density | 0.902 g/mL at 25 °C |
Refractive Index | n20/D 1.419 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of methoxy and trimethylsilyl derivatives under controlled conditions. Various methods have been documented, including:
- Pd-catalyzed reactions : Utilized for synthesizing aryl amines.
- Oxidative coupling reactions : Involving tert-butyl hydroperoxide to produce α-ketoamides.
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. Research indicates that it may interact with cellular receptors and enzymes, influencing processes such as:
- Neurotransmitter modulation : Potential effects on neurotransmitter systems, which could impact mood and cognition.
- Anti-inflammatory properties : Some studies have suggested that derivatives exhibit anti-inflammatory effects by modulating cytokine production.
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds structurally similar to this compound showed neuroprotective properties in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
- Anticancer Activity : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.
Research Findings
Recent research has focused on the compound's potential applications in pharmacology and toxicology:
- A study published in Molecules highlighted the synthesis of related compounds and their biological evaluations, showing promising results in inhibiting tumor growth in specific cancer models .
- Toxicological assessments indicated that while the compound possesses beneficial properties, care must be taken due to its potential irritant effects on skin and eyes .
Properties
Molecular Formula |
C9H23NO2Si |
---|---|
Molecular Weight |
205.37 g/mol |
IUPAC Name |
2-methoxy-N-(methoxymethyl)-N-(trimethylsilylmethyl)ethanamine |
InChI |
InChI=1S/C9H23NO2Si/c1-11-7-6-10(8-12-2)9-13(3,4)5/h6-9H2,1-5H3 |
InChI Key |
IWWQROMVQSKLDE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(COC)C[Si](C)(C)C |
Origin of Product |
United States |
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